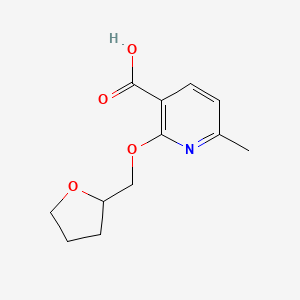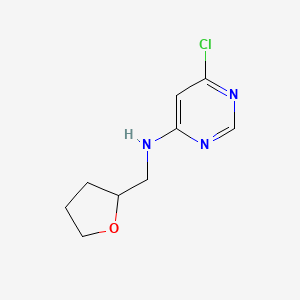
Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C14H15NO2S . It is a member of the 2-aminothiazoles, a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are related to this compound, has been reported . These compounds were synthesized and characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 261.339 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, related 2-aminothiazole-4-carboxylate Schiff bases have been evaluated for their antibacterial potential against multi-drug resistant clinical isolates .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- A compound closely related to Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate, namely ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, was synthesized and characterized using various techniques such as IR, NMR, and mass spectral data, highlighting the chemical synthesis and structural analysis of similar thiazole derivatives (Idhayadhulla et al., 2010).
Photophysical and Photochemical Properties
- Research on ethyl 3-phenylisothiazole-4-carboxylate, a compound structurally similar to this compound, revealed significant photophysical properties, suggesting that similar thiazole derivatives could have potential applications in materials science, particularly in light-sensitive technologies (Amati et al., 2010).
Potential Antiviral and Antimicrobial Properties
- Thiazole derivatives, similar to this compound, have been studied for their antimicrobial and antiviral properties. For instance, compounds like ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have shown promising antioxidant and antimicrobial effects, indicating the potential of thiazole derivatives in pharmaceutical research (Haroon et al., 2021).
Drug Discovery and Medicinal Chemistry
- Novel thiazole derivatives, including compounds structurally akin to this compound, have been synthesized and evaluated for drug-likeness and potential inhibitory activity against targets like SARS-CoV-2 Mpro, demonstrating their relevance in drug discovery and medicinal chemistry (Nagarajappa et al., 2022).
Quantum Chemical Computations
- Quantum chemical computations have been performed on thiazole derivatives to analyze their electronic structure and properties, which is essential for understanding their reactivity and potential applications in various fields such as material science and pharmacology (Akhileshwari et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Biochemische Analyse
Biochemical Properties
Ethyl 2-(3,5-dimethylphenyl)thiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and context of the reaction .
Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways. For instance, it can interact with G-protein coupled receptors, altering downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation. This effect is mediated through the modulation of cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways .
In normal cells, this compound can influence gene expression and cellular metabolism. It has been observed to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, the compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets .
This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered protein expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to the compound can lead to cumulative effects on cellular function. For instance, continuous treatment with this compound has been observed to cause sustained changes in gene expression and metabolic activity, which can have long-term implications for cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage. For example, a significant increase in cytotoxicity and apoptosis has been reported at higher concentrations of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. These metabolites can further interact with cellular components, potentially causing oxidative stress and cellular damage .
The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of glycolytic enzymes, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell. For example, the compound can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues .
The localization and accumulation of this compound within specific cellular compartments can also influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression .
Additionally, the localization of this compound in the endoplasmic reticulum can influence protein folding and secretion, while its presence in the mitochondria can affect mitochondrial respiration and energy production .
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-8-18-13(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHMEJCXWUZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695874 | |
| Record name | Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-63-7 | |
| Record name | Ethyl 2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)









